N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

Catalog No.
S12662343
CAS No.
M.F
C28H30N2O5
M. Wt
474.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7...

Product Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-6-yl]propanamide

Molecular Formula

C28H30N2O5

Molecular Weight

474.5 g/mol

InChI

InChI=1S/C28H30N2O5/c1-17(2)16-34-25-14-26-22(18(3)11-28(32)35-26)12-19(25)5-8-27(31)29-10-9-20-15-30-24-7-6-21(33-4)13-23(20)24/h6-7,11-15,30H,1,5,8-10,16H2,2-4H3,(H,29,31)

InChI Key

FOASLRBBVCERHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OCC(=C)C)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide is a complex organic compound characterized by its unique structural components. It features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the methoxy group at the 5-position of the indole enhances its biological activity and solubility. Additionally, the compound incorporates a chromenone derivative, which contributes to its potential pharmacological properties.

Typical of amides and indole derivatives, including:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The indole nitrogen may participate in nucleophilic substitution reactions, allowing for modifications at the indole ring.
  • Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or ketone.
  • Alkylation: The nitrogen atom can be alkylated using suitable alkyl halides.

These reactions are essential for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide exhibits significant biological activities, including:

  • Anti-inflammatory Properties: Similar compounds have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes.
  • Antioxidant Activity: The presence of the methoxy group is associated with increased radical scavenging capabilities.
  • Anticancer Potential: Indole derivatives are often investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

These activities suggest that this compound may have therapeutic applications in treating inflammatory diseases and certain cancers.

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide can be achieved through several methods:

  • Condensation Reactions: The indole derivative can be synthesized via condensation of 5-methoxyindole with an appropriate aldehyde or ketone followed by subsequent reactions to form the final amide.
  • Multi-step Synthesis: A multi-step approach may involve:
    • Synthesis of the chromenone core.
    • Functionalization of the chromenone with the alkoxy group.
    • Final coupling with the indole derivative to form the target amide.
  • Use of Catalysts: Employing catalysts such as palladium on carbon or Lewis acids can facilitate specific steps in the synthesis, improving yields and selectivity.

The compound has potential applications in various fields:

  • Pharmaceuticals: Its anti-inflammatory and anticancer properties make it a candidate for drug development.
  • Research: It can serve as a tool compound in studies focusing on indole derivatives and their biological effects.
  • Agriculture: Potential use as a bioactive agent in pest control or as a plant growth regulator due to its biochemical properties.

Interaction studies involving N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanamide are crucial for understanding its pharmacodynamics and pharmacokinetics:

  • Protein Binding Studies: Investigating how well this compound binds to plasma proteins can provide insights into its bioavailability and distribution.
  • Receptor Binding Affinity: Studies assessing binding affinity to specific receptors (e.g., serotonin receptors) can elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized in vivo can inform dosage regimens and predict potential side effects.

Several compounds share structural similarities with N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-y}propanamide, including:

  • Indomethacin: A non-steroidal anti-inflammatory drug known for its potent anti-inflammatory effects but differs in structure by lacking the chromenone moiety.
  • N-[2-(5-methoxyindolyl)ethyl]acetamide: Shares the indole structure but has different substituents affecting its biological activity.
  • 5-Methoxyindole derivatives: Various derivatives exist that modify the methoxy group or introduce other functional groups, impacting their pharmacological properties.

Comparison Table

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-[2-(5-methoxyindolyl)ethyl]acetamideIndole + AcetamideAnti-inflammatorySimpler structure
IndomethacinIndole + Acetic AcidStrong anti-inflammatoryEstablished drug
5-Methoxyindole DerivativesVariations on IndoleAntioxidant, AnticancerDiverse applications

This comparison highlights N-[2-(5-methoxyindol-3-yl)ethyl]-3-{4-methyl...} as a unique candidate due to its combination of structural features that may confer distinct biological activities not found in simpler analogs.

XLogP3

4.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

474.21547206 g/mol

Monoisotopic Mass

474.21547206 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-09-2024

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